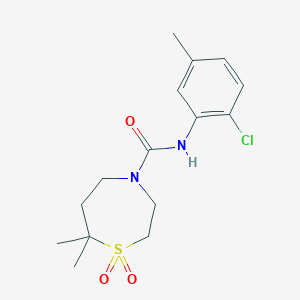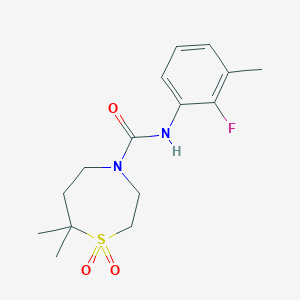![molecular formula C17H20ClNO2 B7680098 2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol](/img/structure/B7680098.png)
2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol, also known as Clenbuterol, is a sympathomimetic amine that belongs to the β2-adrenergic agonists class of drugs. It is widely used in veterinary medicine for the treatment of respiratory diseases in horses, but it has also been used illegally as a performance-enhancing drug in athletes.
Wirkmechanismus
2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol acts as a selective β2-adrenergic agonist, which means it selectively activates β2-adrenergic receptors in the body. Activation of these receptors leads to the relaxation of smooth muscles in the airways, which improves breathing. 2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol also stimulates the breakdown of stored fat in the body, leading to increased energy expenditure and weight loss.
Biochemical and Physiological Effects:
2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol has several biochemical and physiological effects in the body. It increases heart rate, blood pressure, and body temperature, which can lead to increased energy expenditure and weight loss. It also increases the production of cyclic AMP, which activates protein kinase A and leads to the activation of several downstream signaling pathways. 2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol has been shown to increase muscle mass and improve muscle performance in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol has several advantages for lab experiments, including its selective β2-adrenergic agonist activity and its ability to stimulate the breakdown of stored fat. However, it also has limitations, such as its potential for off-target effects and its potential to induce cardiac hypertrophy in high doses.
Zukünftige Richtungen
There are several future directions for research on 2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol. One direction is to investigate its potential therapeutic effects in the treatment of muscle wasting and weight loss in humans. Another direction is to study its effects on the β2-adrenergic receptor and its downstream signaling pathways in more detail. Additionally, there is a need for further research on the potential side effects and safety of 2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol in humans.
Synthesemethoden
2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol can be synthesized through several methods, including the reaction of 4-amino-3,5-dichlorobenzoic acid with 4-nitrobenzyl bromide, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 4-amino-3,5-dichlorobenzoic acid with 4-(2-chloroethyl)phenol in the presence of sodium hydride, followed by reduction with lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol has been extensively studied for its potential therapeutic effects in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD). It has also been investigated for its potential use in the treatment of muscle wasting and weight loss. In addition, 2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol has been used as a research tool to study the β2-adrenergic receptor and its signaling pathways.
Eigenschaften
IUPAC Name |
2-[2-[[(3-chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-13-6-7-14(10-16(13)18)11-19-12-15-4-2-3-5-17(15)21-9-8-20/h2-7,10,19-20H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDWPIPGVJIFLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC2=CC=CC=C2OCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,2-Difluoroethyl)-3-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B7680022.png)


![5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7680049.png)



![2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one](/img/structure/B7680085.png)

![N-[(3-chloro-4-methylphenyl)methyl]-1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine](/img/structure/B7680088.png)
![5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one](/img/structure/B7680090.png)
![3-[(3-chloro-4-methylphenyl)methylamino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B7680096.png)
![1-Ethyl-5-[[1-(4-methoxy-2-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-triazole](/img/structure/B7680100.png)